![molecular formula C20H16O7 B1222019 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate CAS No. 54443-59-3](/img/structure/B1222019.png)
3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Overview
Description
This compound is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. It has a methoxyphenyl group attached at the 3rd position and acetoxy groups at the 5th and 7th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, with the methoxyphenyl and acetoxy groups contributing to the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxy group and the electron-withdrawing acetoxy groups. The chromene ring system may also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar acetoxy and methoxy groups may increase its solubility in polar solvents .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research, particularly in the development of new therapeutic agents. A study has indicated that a related hybrid compound exhibited significant cytotoxic activity against breast cancer through ERα inhibition . This suggests that our compound of interest could potentially be developed as an anticancer agent, especially considering its structural similarity to known active compounds.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. The compound has been used in computational approaches, including molecular docking and MD simulation, to explore its potency against breast cancer . These studies can help predict the binding affinity and stability of the compound within the target site, providing insights into its therapeutic potential.
Antioxidant Activity
Compounds with antioxidant properties are valuable in combating oxidative stress, which is implicated in various diseases. While direct studies on the antioxidant capacity of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate are not available, related derivatives have demonstrated significant antioxidant activity . This suggests that our compound may also possess similar properties, warranting further investigation.
Synthesis of Hybrid Compounds
The ability to synthesize hybrid compounds is an important aspect of medicinal chemistry. The compound has been successfully synthesized using a linker mode approach, which could be applied to create a variety of hybrid molecules with potential therapeutic applications .
Computational Chemistry
Computational chemistry techniques, such as molecular dynamics (MD) simulations, are used to study the behavior of compounds at the atomic level. The compound has been subjected to MD simulations to assess its interactions and stability, which is essential for predicting its behavior in biological systems .
Biological Activity Profiling
Understanding the biological activity profile of a compound is key to identifying its potential uses. While specific studies on this compound are limited, its structural analogs have been profiled for a broad spectrum of biological activities, suggesting that it may have diverse applications in biological research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOBVHAUXZVHTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362788 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54443-59-3 | |
Record name | 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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